1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol
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Overview
Description
“1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol” is a chemical compound with the molecular formula C12H18N2O. It belongs to the class of substituted piperidines. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The specific molecular structure of “this compound” is not provided in the available resources.Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms "1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol" is not directly mentioned in the available literature, but research on closely related pyridine derivatives suggests their significant role in inhibiting cytochrome P450 (CYP) isoforms in human liver microsomes. This is crucial for understanding drug-drug interactions (DDIs) and predicting metabolic pathways of pharmaceuticals. Chemical inhibitors help decipher the involvement of specific CYP isoforms in the metabolism of various drugs, highlighting the importance of pyridine derivatives in the development of selective inhibitors for drug safety and efficacy studies (Khojasteh et al., 2011).
Medicinal Importance of Pyridine Derivatives Pyridine derivatives, including those structurally similar to "this compound," have been extensively studied for their broad spectrum of biological activities. These activities range from antifungal, antibacterial, antioxidant, to anticancer properties. Their high affinity for various ions and neutral species also makes them effective chemosensors. This highlights the diverse applications of pyridine derivatives in medicinal chemistry and analytical applications, underscoring their potential in the development of new therapeutic agents and diagnostic tools (Abu-Taweel et al., 2022).
Pyridine-Based Heterocyclic Compounds as Anticancer Agents Research on pyridine-based heterocyclic compounds has identified them as potent anticancer agents. The structural diversity of pyridine derivatives allows for the exploration of novel therapeutic agents, with several showing promising activity against various cancer cell lines. The therapeutic properties of these compounds enable the synthesis of novel and effective chemotherapeutic agents, making the study of compounds like "this compound" and its analogs highly relevant for cancer research (Alrooqi et al., 2022).
Discovery of Pyridine-Based Agrochemicals Pyridine-based compounds have also been crucial in the discovery of new agrochemicals, acting as fungicides, insecticides, and herbicides. The development of novel lead compounds in agrochemical research benefits from the exploration of pyridine derivatives, highlighting their role in addressing the demand for efficient agricultural chemicals. This research area underscores the versatility of pyridine derivatives in contributing to sustainable agriculture practices (Guan et al., 2016).
Future Directions
Piperidines play a significant role in the pharmaceutical industry, and their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol”, is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
A series of 2-amino-4-(1-piperidine) pyridine derivatives were designed as clinically crizotinib-resistant anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) dual inhibitors . This suggests that similar compounds may interact with their targets by inhibiting certain kinases.
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives have been found to have various biological and pharmacological activities .
Properties
IUPAC Name |
1-(1-pyridin-2-ylethyl)piperidin-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(12-6-2-3-7-13-12)14-8-4-5-11(15)9-14/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDJNGOSFJDSOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCCC(C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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